para-fluoro Phenethyl 4-ANPP (hydrochloride)
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Overview
Description
para-fluoro Phenethyl 4-ANPP (hydrochloride): . This compound is primarily used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From N-phenethyl-4-piperidinone (NPP) and Aniline:
Step 1: N-phenethyl-4-piperidinone (NPP) reacts with aniline to form 4-ANPP.
-
From 4-anilinopiperidine:
Industrial Production Methods: The industrial production of para-fluoro Phenethyl 4-ANPP (hydrochloride) involves large-scale synthesis using the above-mentioned routes, followed by purification and crystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: para-fluoro Phenethyl 4-ANPP can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the para-fluoro position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenethyl derivatives.
Scientific Research Applications
para-fluoro Phenethyl 4-ANPP (hydrochloride) is used in various scientific research applications, including:
Biology: Studying the interaction of opioid receptors with synthetic opioids.
Medicine: Researching the pharmacological effects and potential therapeutic uses of synthetic opioids.
Industry: Used in the development and testing of new synthetic opioids and related compounds.
Mechanism of Action
The mechanism of action of para-fluoro Phenethyl 4-ANPP (hydrochloride) involves its interaction with opioid receptors in the central nervous system. The compound binds to the µ-opioid receptors, mimicking the effects of natural opioids and producing analgesic effects . The molecular pathways involved include the inhibition of adenylate cyclase activity, leading to reduced cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of neurotransmitter release .
Comparison with Similar Compounds
4-ANPP: A precursor in the synthesis of fentanyl and its analogs.
para-fluoro 4-ANBP: An intermediate in the synthesis of N-benzyl para-fluoro norfentanyl.
Uniqueness: para-fluoro Phenethyl 4-ANPP (hydrochloride) is unique due to its para-fluoro substitution, which enhances its binding affinity to opioid receptors compared to non-fluorinated analogs . This structural modification also influences its pharmacokinetic properties, making it a valuable compound for research and forensic applications .
Properties
Molecular Formula |
C27H32ClFN2 |
---|---|
Molecular Weight |
439.0 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N,1-bis(2-phenylethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C27H31FN2.ClH/c28-25-11-13-26(14-12-25)30(22-16-24-9-5-2-6-10-24)27-17-20-29(21-18-27)19-15-23-7-3-1-4-8-23;/h1-14,27H,15-22H2;1H |
InChI Key |
ORHNPRPUPKCZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)C3=CC=C(C=C3)F)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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